molecular formula C14H17N B8618557 N-ethyl-tetrahydrocarbazole

N-ethyl-tetrahydrocarbazole

Cat. No. B8618557
M. Wt: 199.29 g/mol
InChI Key: LXUXLQWNCNGZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08604219B2

Procedure details

266.2 g N-ethyl aniline was charged in a reactor along with 200 ml o-xylene. To this 132.5 g of 2-chloro-cyclohexanone was added over a period of 2 hours to obtain a clear solution which was then heated to 100° C. and stirred for 2 hours with water removal. The contents were further heated to 150-160° C. with simultaneous water removal by applying mild vacuum. The reaction mass was worked up as above to get 136 g crude 9-ethyl tetrahydrocarbazole with 96.8% GC purity.
Quantity
266.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
132.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].C[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:16]=1C.ClC1CCCCC1=O>O>[CH2:1]([N:3]1[C:16]2[CH2:15][CH2:14][CH2:13][CH2:12][C:11]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2]

Inputs

Step One
Name
Quantity
266.2 g
Type
reactant
Smiles
C(C)NC1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
CC=1C=CC=CC1C
Step Two
Name
Quantity
132.5 g
Type
reactant
Smiles
ClC1C(CCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a clear solution which

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C2=CC=CC=C2C=2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 136 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.